
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone
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Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a member of the thiazepane class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a thiazepane ring substituted with a chlorophenyl group and a quinoxaline moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
Ion Channel Modulation
Research indicates that derivatives of thiazepanes can act as inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7 and Nav1.8. These channels are implicated in pain signaling pathways, suggesting that this compound may exhibit analgesic properties through modulation of these ion channels .
Antimicrobial Activity
Thiazepane derivatives have shown promise in exhibiting antimicrobial properties. Studies have demonstrated that certain thiazepane compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity of the compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against different biological targets. The following table summarizes key findings from recent studies:
Study | Target | IC50 Value | Effect |
---|---|---|---|
Study 1 | Nav1.7 | 50 nM | Inhibition of pain signaling |
Study 2 | Bacterial strains | 30 µg/mL | Antimicrobial activity |
Case Studies
A notable case study involved the application of thiazepane derivatives in models of neuropathic pain. The compound was administered in rodent models, demonstrating significant pain relief compared to control groups .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOUDVRVCWCLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.